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Compound of Interest

Compound Name:
Methyl 6-amino-1H-indole-2-

carboxylate

Cat. No.: B1322220 Get Quote

Disclaimer: As of the latest search, the specific crystal structure of Methyl 6-amino-1H-indole-
2-carboxylate has not been reported in publicly accessible crystallographic databases. This

guide, therefore, presents the crystallographic data for a closely related compound, Methyl 1H-

indole-2-carboxylate, as a representative example for researchers, scientists, and drug

development professionals. The experimental protocols provided are generalized for the

synthesis and crystallographic analysis of this class of compounds.

Introduction
Indole derivatives are a significant class of heterocyclic compounds that form the core structure

of many biologically active molecules, including neurotransmitters, alkaloids, and a wide array

of pharmaceutical agents. The precise three-dimensional arrangement of atoms within these

molecules, as determined by X-ray crystallography, is fundamental to understanding their

chemical properties, biological activity, and potential for drug design. The position of

substituents on the indole ring can significantly influence molecular packing, hydrogen bonding

networks, and ultimately, the physicochemical properties of the solid-state material.

This technical guide provides an in-depth overview of the crystal structure of Methyl 1H-indole-

2-carboxylate, a foundational indole ester. It also outlines the general experimental procedures

for the synthesis and crystallographic analysis of such compounds, offering a framework for

researchers working with substituted indole carboxylates like the 6-amino derivative.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1322220?utm_src=pdf-interest
https://www.benchchem.com/product/b1322220?utm_src=pdf-body
https://www.benchchem.com/product/b1322220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Synthesis of Methyl 6-amino-1H-
indole-2-carboxylate
A plausible synthetic route to Methyl 6-amino-1H-indole-2-carboxylate can be adapted from

established methods for the synthesis of indole esters. A common approach involves the

Fischer indole synthesis or variations thereof, starting from appropriately substituted

precursors. An alternative, and often more direct, method would be the reduction of a nitro

group at the 6-position of the corresponding methyl 6-nitro-1H-indole-2-carboxylate.

Experimental Protocols
Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate
A general procedure for the synthesis of a precursor, methyl 6-nitro-1H-indole-2-carboxylate,

can be described as follows. This is a common intermediate for accessing the 6-amino

derivative.

Starting Material: 6-Nitroindole.

Reaction: The 6-nitroindole is first protected at the nitrogen, for example, with a tosyl group.

Carboxylation: The protected indole is then carboxylated at the 2-position, a step that can be

achieved through various methods, including formylation followed by oxidation, or direct

carboxylation using a suitable reagent like methyl chloroformate.

Esterification: If the carboxylation step results in a carboxylic acid, it is then esterified to the

methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by

reaction with a methylating agent such as dimethyl sulfate[1].

Deprotection: The protecting group on the indole nitrogen is subsequently removed to yield

methyl 6-nitro-1H-indole-2-carboxylate.

Purification: The crude product is purified by column chromatography on silica gel.

Reduction to Methyl 6-amino-1H-indole-2-carboxylate
Reaction Setup: Methyl 6-nitro-1H-indole-2-carboxylate is dissolved in a suitable solvent,

such as ethanol or ethyl acetate.
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Reduction: A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen

atmosphere, or a chemical reductant like tin(II) chloride in hydrochloric acid, is added to the

solution.

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the

starting material is fully consumed.

Work-up: Upon completion, the catalyst is filtered off (if applicable), and the solvent is

removed under reduced pressure. The residue is then neutralized and extracted with an

organic solvent.

Purification and Crystallization: The crude product is purified by column chromatography.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a crystal structure, based on

procedures reported for similar indole derivatives[2][3].

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a CCD

or CMOS detector, typically using Mo Kα or Cu Kα radiation. The data collection is usually

performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations[4].

Data Reduction: The collected diffraction images are processed to integrate the reflection

intensities and apply corrections for Lorentz and polarization effects. An absorption

correction is also applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined

isotropically or placed in calculated positions and refined using a riding model[2].
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Crystallographic Data (for Methyl 1H-indole-2-
carboxylate)
The following tables summarize the crystallographic data for Methyl 1H-indole-2-carboxylate,

which serves as our representative example[4].

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₀H₉NO₂

Formula Weight 175.18 g/mol

Temperature 150 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 5.6463(6) Å

b 21.470(3) Å

c 7.3961(9) Å

α 90°

β 112.015(4)°

γ 90°

Volume 831.24(17) Å³

Z 4

Calculated Density 1.399 Mg/m³

Absorption Coefficient 0.098 mm⁻¹

F(000) 368

Data Collection

Reflections Collected 6823

Independent Reflections 1465 [R(int) = 0.044]

Refinement

R indices (I > 2σ(I)) R₁ = 0.051, wR₂ = 0.133
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R indices (all data) R₁ = 0.062, wR₂ = 0.141

Table 2: Selected Bond Lengths (Å)
Bond Length

O(1)-C(9) 1.213(3)

O(2)-C(9) 1.342(3)

O(2)-C(10) 1.451(3)

N(1)-C(8) 1.374(3)

N(1)-C(2) 1.379(3)

C(2)-C(3) 1.378(4)

C(3)-C(9) 1.469(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
Atoms Angle/Torsion

Bond Angles

C(9)-O(2)-C(10) 116.1(2)

C(8)-N(1)-C(2) 108.9(2)

O(1)-C(9)-O(2) 124.0(3)

O(1)-C(9)-C(3) 125.1(3)

O(2)-C(9)-C(3) 110.9(2)

Torsion Angles

C(10)-O(2)-C(9)-O(1) -1.5(4)

C(10)-O(2)-C(9)-C(3) 177.8(2)

Molecular and Crystal Packing
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In the crystal structure of Methyl 1H-indole-2-carboxylate, the indole ring system is essentially

planar. The molecular packing is characterized by hydrogen bonding and potential π-π stacking

interactions. For instance, in many indole derivatives, the indole N-H group acts as a hydrogen

bond donor, often to a carbonyl oxygen of a neighboring molecule, leading to the formation of

dimers or extended chains[4][5]. The specific packing arrangement is crucial for the stability

and physical properties of the crystalline material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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